molecular formula C19H21N5O2 B11605609 N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-07-9

N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11605609
CAS No.: 510762-07-9
M. Wt: 351.4 g/mol
InChI Key: ZADHPUQJIOROFM-UHFFFAOYSA-N
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Description

N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex fused-ring system. Its structure incorporates a cyclopentyl group at the N-position, an ethyl substituent at the 7-position, and an imino-oxo functional group arrangement.

Properties

CAS No.

510762-07-9

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-2-23-16(20)13(18(25)21-12-7-3-4-8-12)11-14-17(23)22-15-9-5-6-10-24(15)19(14)26/h5-6,9-12,20H,2-4,7-8H2,1H3,(H,21,25)

InChI Key

ZADHPUQJIOROFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach is to start with the cyclopentylamine and ethylamine as the primary amines. These amines undergo a series of condensation reactions with appropriate carbonyl compounds to form the tricyclic core. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of continuous flow reactors may also be explored to improve the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tricyclo[8.4.0.03,8]tetradeca-pentaene Family

Compound A: N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5)

  • Key Differences :
    • Substituents: Ethyl at N-position vs. cyclopentyl in the target compound.
    • 7-position: 2-methoxyethyl vs. ethyl.
    • Additional 11-methyl group absent in the target compound.
  • Implications: The 2-methoxyethyl group in Compound A may enhance solubility compared to the cyclopentyl group, but reduce lipophilicity and membrane permeability.
  • Status : Discontinued (reasons unspecified; possibly due to synthesis challenges or suboptimal efficacy) .

Spirocyclic Carboxamide Analogues

Compound B: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structural Contrasts: Core Framework: Spiro[4.5]decane vs. tricyclo[8.4.0.03,8]tetradeca-pentaene. Functional Groups: Benzothiazole and dimethylamino-phenyl substituents vs. cyclopentyl and ethyl groups.
  • Research Findings: These spiro compounds exhibit reactivity with pyrrolidine, forming amide derivatives useful in organic synthesis .

Cofactor Analogues (MFR-a and Methylofuran)

  • Key Differences :
    • The target compound lacks the glutamic acid linkages and formyl groups critical for cofactor activity in methylotrophic bacteria.
    • Its carboxamide group may enable interactions distinct from the one-carbon transfer functions of MFR-a.

Data Table: Comparative Analysis

Parameter Target Compound Compound A Compound B
Core Structure Tricyclo[8.4.0.03,8] Tricyclo[8.4.0.03,8] Spiro[4.5]decane
Key Substituents Cyclopentyl, ethyl Ethyl, 2-methoxyethyl, 11-methyl Benzothiazol, dimethylamino-phenyl
Functional Groups Imino-oxo, carboxamide Imino-oxo, carboxamide Amide, hydroxyl-methyl
Bioactivity Insights Undocumented Discontinued (no data) Synthetic utility in amide formation
Potential Applications Enzyme/receptor modulation (Inference) Drug discovery Organic synthesis intermediates

Research Findings and Implications

  • Conformational Rigidity : The target compound’s tricyclic system may offer advantages over spiro analogues (e.g., Compound B) in maintaining preorganized binding conformations .
  • Functional Group Trade-offs : The cyclopentyl group in the target compound likely increases lipophilicity compared to Compound A’s 2-methoxyethyl substituent, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

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